Rolapitant - 5552292-08-7

Rolapitant

Catalog Number: EVT-281895
CAS Number: 5552292-08-7
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.
Rolapitant is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a rolapitant(1+).
Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.
Source and Classification

Rolapitant is synthesized from a combination of various chemical precursors, utilizing specific synthetic routes that have been optimized for efficiency and yield. Its classification as a neurokinin-1 receptor antagonist places it within a group of medications that target the neurokinin system, which plays a critical role in the regulation of emesis (vomiting).

Synthesis Analysis

Methods and Technical Details

The synthesis of rolapitant involves several key steps that utilize both traditional organic synthesis techniques and modern methodologies.

  1. Starting Materials: The synthesis typically begins with commercially available precursors, such as 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
  2. Reactions: Key reactions include:
    • Lithiation: The introduction of lithium reagents to facilitate nucleophilic attacks on electrophilic centers.
    • Cyclization: Formation of cyclic structures through intramolecular reactions.
    • Resolution: Enantiomeric resolution to isolate the active form of rolapitant.
  3. Yield Optimization: Various strategies are employed to maximize yield and purity, including the use of chromatography techniques for purification.
Molecular Structure Analysis

Structure and Data

Rolapitant has a complex molecular structure characterized by its unique arrangement of atoms:

  • Chemical Formula: C20_{20}H24_{24}F2_{2}N4_{4}O
  • Molecular Weight: 392.43 g/mol
  • Structural Features:
    • The presence of two fluorine atoms contributes to its lipophilicity.
    • A triazole ring enhances its pharmacological profile.

The three-dimensional conformation of rolapitant allows for effective binding to the neurokinin-1 receptor, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Rolapitant undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation Reactions: Key reactions involve the formation of amide bonds and cyclization processes that yield the final compound.
  2. Stability Studies: Rolapitant exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions.
  3. Metabolic Pathways: In vivo, rolapitant is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that are excreted via urine.

These reactions are critical for understanding both the synthesis and pharmacokinetics of rolapitant .

Mechanism of Action

Process and Data

Rolapitant's primary mechanism involves antagonism at the neurokinin-1 receptor:

  1. Receptor Binding: Rolapitant binds selectively to neurokinin-1 receptors in the central nervous system.
  2. Inhibition of Substance P: By blocking substance P from binding to these receptors, rolapitant effectively reduces the signaling pathways that lead to nausea and vomiting.
  3. Clinical Efficacy: Clinical studies have demonstrated that rolapitant significantly decreases the incidence of chemotherapy-induced nausea compared to placebo treatments.

This mechanism underscores its effectiveness as an antiemetic agent in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rolapitant appears as a white to off-white crystalline powder.
  • Solubility: It has low solubility in water but is soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • pH Stability: Rolapitant is stable across a wide pH range, which is beneficial for formulation development.
  • Thermal Stability: It exhibits good thermal stability under standard storage conditions.

These properties are essential for ensuring the drug's efficacy and safety during storage and administration .

Applications

Scientific Uses

Rolapitant is primarily utilized in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting (CINV): It is prescribed to patients undergoing chemotherapy to prevent acute and delayed nausea.
  • Research Applications: Studies continue to explore rolapitant's effects on other types of nausea beyond chemotherapy, including postoperative nausea and vomiting.

Additionally, ongoing research investigates potential new formulations or combinations with other antiemetics to enhance therapeutic outcomes .

Properties

CAS Number

5552292-08-7

Product Name

Rolapitant

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

(5S,8S)-8-(((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4.5)decan-2-one
8-((1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4,5)decan-2-one
rolapitant
SCH 619734
Varubi

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.